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Compound of Interest

Compound Name: N-Methylbenzamide

Cat. No.: B147266 Get Quote

N-Methylbenzamide: A Core Scaffold in
Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methylbenzamide, a simple derivative of benzoic acid, serves as a significant model

compound in the landscape of medicinal chemistry. Its structural simplicity, coupled with its

representation of the core benzamide motif found in numerous bioactive molecules, makes it

an invaluable tool for a wide range of preclinical studies. This technical guide provides a

comprehensive overview of N-Methylbenzamide, focusing on its role as a model for Poly

(ADP-ribose) polymerase (PARP) inhibitors and its application in permeability and metabolism

studies. This document details its physicochemical properties, synthesis, metabolic fate, and

relevant experimental protocols, offering a foundational resource for researchers in drug

discovery and development.

Physicochemical Properties of N-Methylbenzamide
Understanding the fundamental physicochemical properties of N-Methylbenzamide is crucial

for its application in experimental settings, from designing synthesis and purification strategies

to interpreting its behavior in biological assays.
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Property Value Reference

Molecular Formula C₈H₉NO --INVALID-LINK--

Molecular Weight 135.16 g/mol --INVALID-LINK--

Appearance Off-white crystalline solid --INVALID-LINK--

Melting Point 76-78 °C Sigma-Aldrich

Boiling Point 167 °C at 11 mmHg Sigma-Aldrich

Solubility
Insoluble in water; Soluble in

ethanol (50 mg/mL)
Sigma-Aldrich

IUPAC Name N-methylbenzamide --INVALID-LINK--

Synthesis and Purification
The synthesis of N-Methylbenzamide can be achieved through several standard organic

chemistry reactions. A common and reliable method involves the acylation of methylamine with

benzoyl chloride.

Experimental Protocol: Synthesis via Acyl Chloride
This protocol outlines the synthesis of N-Methylbenzamide from benzoic acid.

Part A: Synthesis of Benzoyl Chloride

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

benzoic acid.

Add anhydrous dichloromethane to dissolve the acid.

Add a catalytic amount (a few drops) of N,N-Dimethylformamide (DMF).

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred solution

at room temperature in a fume hood.
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Gently heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gases

ceases.

After cooling to room temperature, remove the excess thionyl chloride and solvent under

reduced pressure using a rotary evaporator. The crude benzoyl chloride is typically used in

the next step without further purification.

Part B: Synthesis of N-Methylbenzamide

Dissolve the crude benzoyl chloride from Part A in an anhydrous inert solvent (e.g.,

dichloromethane) in a clean, dry round-bottom flask under an inert atmosphere and cool to

0-5 °C in an ice bath.

In a separate flask, prepare a solution of methylamine (approximately 2-2.5 equivalents) in

the same solvent.

Slowly add the methylamine solution to the stirred solution of benzoyl chloride, maintaining

the temperature below 10 °C. A precipitate of methylamine hydrochloride will form.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.

Quench the reaction by adding water or a dilute aqueous NaOH solution.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate

solution, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude N-Methylbenzamide.

Purification:

The crude product can be purified by recrystallization from a suitable solvent mixture (e.g.,

ethyl acetate/hexanes) or by flash column chromatography on silica gel using an appropriate
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eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part A: Benzoyl Chloride Synthesis

Part B: N-Methylbenzamide Synthesis

Purification
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Synthesis Workflow for N-Methylbenzamide.

N-Methylbenzamide as a Model PARP Inhibitor
The benzamide moiety is a key pharmacophore in a class of enzymes known as Poly (ADP-

ribose) polymerases (PARPs), which are crucial for DNA repair.[1] N-Methylbenzamide,

containing this core structure, serves as an excellent model compound to study the interactions

and inhibitory mechanisms of this class of drugs. While specific inhibitory data for N-
Methylbenzamide is not readily available, the parent compound, benzamide, is a known PARP

inhibitor.

Compound Target IC₅₀ Reference

Benzamide PARP 3.3 µM --INVALID-LINK--

N-Methylbenzamide PARP1/PARP2 Not Available

PARP1 Signaling Pathway in DNA Damage Repair
PARP1 plays a critical role in sensing DNA single-strand breaks (SSBs). Upon detection of

DNA damage, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes

poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a

scaffold to recruit other DNA repair proteins, initiating the repair process. PARP inhibitors,

modeled by compounds like N-Methylbenzamide, compete with NAD+ for the catalytic site of

PARP1, thereby preventing the synthesis of PAR and stalling the DNA repair process.
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Simplified PARP1 Signaling Pathway in DNA Damage Repair.

Experimental Protocol: In Vitro PARP Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of a compound like

N-Methylbenzamide against PARP1.

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

Wash the plate with PBST buffer.

Inhibitor Preparation: Prepare serial dilutions of N-Methylbenzamide in assay buffer.
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Enzymatic Reaction: Prepare a master mix containing PARP assay buffer, biotinylated

NAD+, and recombinant PARP1 enzyme. Add the master mix to the wells, followed by the

addition of the N-Methylbenzamide dilutions.

Incubation: Incubate the plate at room temperature for 60-90 minutes.

Detection:

Wash the plate three times with PBST buffer.

Add Streptavidin-HRP diluted in blocking buffer to each well and incubate.

Wash the plate again and add a chemiluminescent substrate.

Immediately read the luminescence using a microplate reader.

Data Analysis: Subtract the background luminescence. Plot the signal against the logarithm

of the inhibitor concentration to determine the IC₅₀ value.

In Vitro and In Vivo Studies
N-Methylbenzamide is a valuable tool for a variety of in vitro and in vivo studies aimed at

understanding the absorption, distribution, metabolism, and excretion (ADME) of benzamide-

containing drugs.

In Vitro Metabolism
N-Methylbenzamide undergoes metabolic transformation in the liver. Studies have shown that

it is metabolized to N-(Hydroxymethyl)-benzamide and is also eliminated in the urine as

hippuric acid.[2][3]
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Metabolic Pathway of N-Methylbenzamide.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-

regenerating system, and phosphate buffer (pH 7.4).

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

Initiate Reaction: Add N-Methylbenzamide (typically at a concentration of 1-10 µM) to the

mixture to start the reaction.

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the

reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the

reaction.

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the

supernatant for analysis.

LC-MS/MS Analysis: Analyze the concentration of N-Methylbenzamide remaining at each

time point using a validated LC-MS/MS method.
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Data Analysis: Plot the natural logarithm of the percentage of N-Methylbenzamide
remaining versus time. The slope of the linear regression will give the elimination rate

constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Parameter Value Reference

In Vitro Intrinsic Clearance Not Available

Major Metabolites
N-(Hydroxymethyl)-benzamide,

Hippuric Acid
[2][3]

Permeability Studies
The ability of a drug to cross biological membranes, such as the blood-brain barrier (BBB), is a

critical determinant of its efficacy for central nervous system targets. N-Methylbenzamide can

be used as a model compound in permeability assays like the Parallel Artificial Membrane

Permeability Assay (PAMPA).

Experimental Protocol: PAMPA for BBB Permeability

Prepare Donor and Acceptor Plates: Add buffer to the wells of an acceptor plate. Prepare

solutions of N-Methylbenzamide and control compounds in buffer for the donor plate.

Coat Donor Plate: Pipette a lipid solution (e.g., lecithin in dodecane) onto the filter membrane

of the donor plate.

Add Compounds: Add the N-Methylbenzamide and control solutions to the wells of the

donor plate.

Assemble and Incubate: Place the donor plate into the acceptor plate and incubate at room

temperature for a set period (e.g., 4-18 hours).

Sample Analysis: After incubation, determine the concentration of N-Methylbenzamide in

both the donor and acceptor wells using LC-MS/MS.

Calculate Permeability: Calculate the permeability coefficient (Pe) using the concentrations in

the donor and acceptor wells and the incubation time and membrane area.
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PAMPA Experimental Workflow.

Parameter Value Reference

BBB Permeability Coefficient

(Pe)
Not Available

In Vivo Pharmacokinetics
Pharmacokinetic studies in animal models are essential to understand the in vivo behavior of a

compound.

Experimental Protocol: Rodent Pharmacokinetic Study

Dosing: Administer N-Methylbenzamide to rodents (e.g., rats or mice) via the desired route

(e.g., oral gavage or intravenous injection).

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5,

15, 30, 60, 120, 240 minutes).

Plasma Preparation: Process the blood samples to obtain plasma.

Bioanalysis: Quantify the concentration of N-Methylbenzamide in the plasma samples using

a validated LC-MS/MS method.

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as

Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under

the curve), and bioavailability.
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Parameter Value (Rodent Model) Reference

Cmax Not Available

Tmax Not Available

AUC Not Available

Bioavailability Not Available

Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its free concentration and,

therefore, its pharmacological activity.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

Prepare Samples: Mix N-Methylbenzamide with plasma at a known concentration.

Dialysis: Add the plasma-drug mixture to one chamber of a RED device and dialysis buffer to

the other chamber.

Incubation: Incubate the device at 37°C with shaking to allow equilibrium to be reached.

Sample Analysis: After incubation, determine the concentration of N-Methylbenzamide in

both the plasma and buffer chambers using LC-MS/MS.

Calculate Binding: Calculate the percentage of N-Methylbenzamide bound to plasma

proteins based on the concentrations in the two chambers.

Parameter Value Reference

Plasma Protein Binding (%) Not Available

Conclusion
N-Methylbenzamide stands as a cornerstone model compound in medicinal chemistry. Its

simple, yet representative, chemical structure provides a robust platform for investigating the
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fundamental properties of the broader class of benzamide-containing therapeutic agents. While

a significant body of qualitative data exists for N-Methylbenzamide, this guide highlights the

need for further quantitative characterization of its inhibitory activity, metabolic fate, and

pharmacokinetic profile. The detailed experimental protocols provided herein offer a clear

roadmap for researchers to generate this critical data, thereby enhancing the utility of N-
Methylbenzamide as a tool in the discovery and development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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